

Semilicoisoflavone B traditional Chinese medicine origin

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Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

Cat. No.: S627380

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Origin and Basic Properties

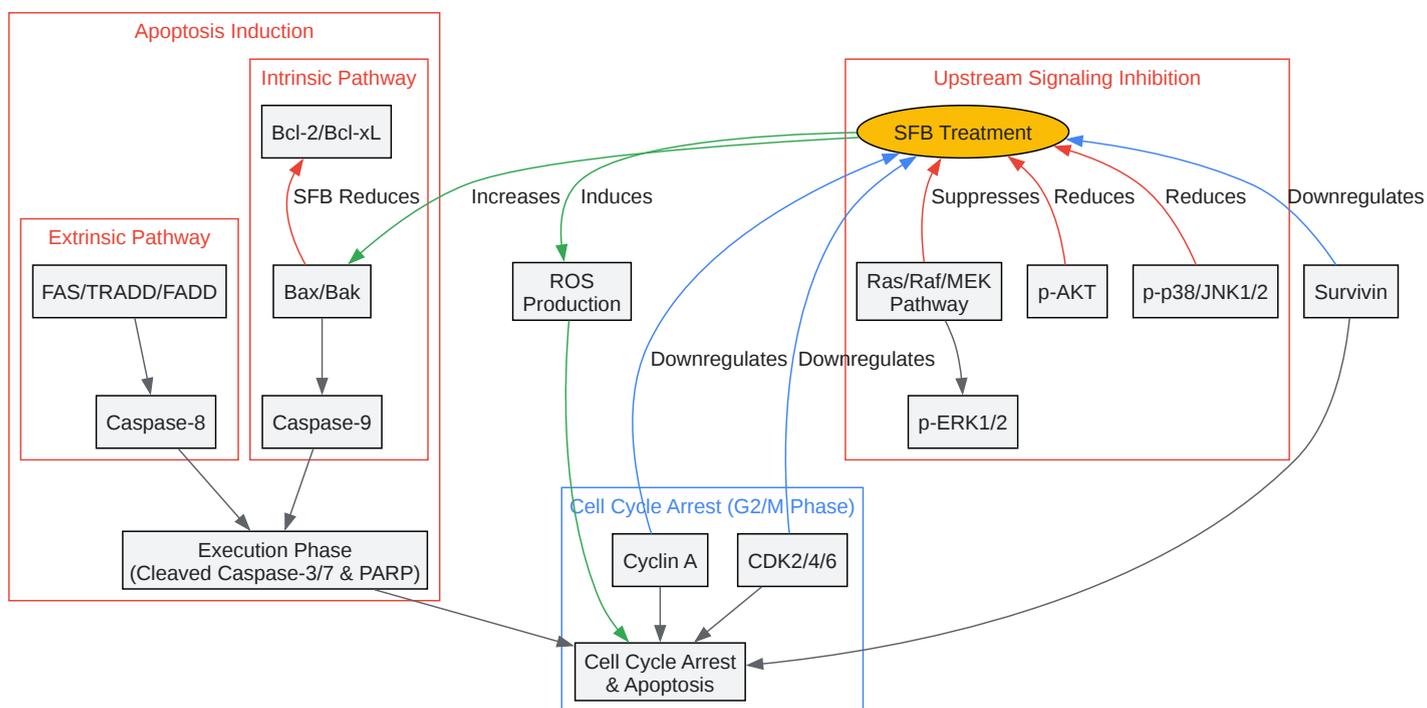
The table below summarizes the fundamental characteristics of **Semilicoisoflavone B**.

Property	Description
Chemical Name	5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one [1]
CAS Registry Number	129280-33-7 [1] [2]
Molecular Formula	C ₂₀ H ₁₆ O ₆ [1] [2]
Molecular Weight	352.34 g/mol [2]
IUPAC Name	5,7,8'-Trihydroxy-2',2'-dimethyl-2'H-(3,6')bi(1-benzopyranyl)-4-one [2]
Class of Compound	Flavonoid (7-hydroxyisoflavone) [3] [2]
Primary Natural Sources	Roots of <i>Glycyrrhiza uralensis</i> Fisch., <i>Glycyrrhiza glabra</i> L., and other <i>Glycyrrhiza</i> species [3] [4] [5]
Physical Form	Solid, powder [1]

Property	Description
Solubility	Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate; slightly soluble in water [1] [2]

Anticancer Mechanisms of Action

Research demonstrates that SFB exerts cytotoxic effects on oral cancer cells through multiple interconnected mechanisms. The following diagram outlines the core signaling pathways modulated by SFB:



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Summary of the key molecular pathways through which **Semilicoisoflavone B** induces anticancer effects.

Summary of Quantitative Anticancer Effects

The following tables consolidate key experimental findings from cell-based studies.

Table 1: Effects on Cell Viability and Cycle Distribution in OSCC Cells

Assay Type	Cell Lines	SFB Doses	Exposure Time	Key Findings
MTT Assay (Viability)	Four OSCC cell lines	25 μ M, 50 μ M, 100 μ M	24h, 48h, 72h	Significant, dose-dependent reduction in cell viability [3].
Colony Formation	OSCC cell lines	25 μ M, 50 μ M, 100 μ M	Not specified	Significant reduction in colony formation ability at all doses [3].
Cell Cycle Analysis (Flow Cytometry)	Two OSCC cell lines	25 μ M, 50 μ M, 100 μ M	24h	Dose-dependent arrest at G2/M phase; reduced distribution in G0/G1 phase [3].

Table 2: Key Protein Expression Changes in Apoptosis Pathways

Pathway	Pro-Apoptotic Markers (Increased)	Anti-Apoptotic Markers (Decreased)	Key Effector Molecules (Activated)
Intrinsic (Mitochondrial)	Bax, Bak [3]	Bcl-2, Bcl-xL [3] [6]	Cleaved Caspase-9 [3] [6]
Extrinsic (Death Receptor)	FAS, FADD, TRADD, DR5 [3] [6]	DcR2 (Decoy Receptor 2) [6]	Cleaved Caspase-8 [3] [6]
Execution Phase	-	-	Cleaved Caspase-3, Cleaved PARP [3] [6]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. Cell Viability and Proliferation Assays

- **MTT Assay:** A standard colorimetric assay. Cells are seeded in 96-well plates and treated with SFB after adherence. Following the treatment period, MTT reagent is added to each well and incubated to allow formazan crystal formation. The crystals are dissolved with DMSO, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage relative to the untreated control group [3].
- **Colony Formation Assay:** Cells are seeded at a low density and treated with SFB for a set period. The drug-containing medium is then replaced with fresh medium, and cells are allowed to grow and form colonies for several days. The colonies are fixed, stained with crystal violet, and counted. This assay evaluates the long-term proliferative potential of cells after SFB exposure [3].

2. Analysis of Apoptosis and Cell Cycle

- **Annexin V/PI Staining & Flow Cytometry:** The gold-standard method for quantifying apoptosis. Cells are harvested after SFB treatment, washed, and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells with compromised membranes). The stained cells are analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].
- **DAPI Staining:** A fluorescent dye that binds strongly to DNA. After SFB treatment, cells are fixed and stained with DAPI. Nuclear morphology is examined under a fluorescence microscope. Apoptotic cells are identified by characteristic condensed and fragmented nuclei [3].
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay:** Uses fluorescent dyes like JC-1 or Rhodamine 123. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with diminished $\Delta\Psi_m$, JC-1 remains in its monomeric form, emitting green fluorescence. The shift from red to green fluorescence is measured by flow cytometry or fluorescence microscopy [3].

3. Protein Expression Analysis (Western Blotting) This technique is used to detect specific protein level changes.

- **Procedure:** After SFB treatment, total protein is extracted from cells. Proteins are separated by gel electrophoresis based on molecular weight and then transferred to a membrane. The membrane is blocked and incubated with specific primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-ERK, etc.), followed by incubation with enzyme-linked secondary antibodies. The protein bands are visualized using a chemiluminescence detection system [3] [6].

4. ROS Production Measurement

- **Procedure:** Cells are treated with SFB and then incubated with a cell-permeable fluorescent dye like DCFH-DA. This dye is oxidized by ROS inside the cells to a highly fluorescent compound. The fluorescence intensity, proportional to ROS levels, is measured using a flow cytometer or a

fluorescence microplate reader. To confirm the role of ROS, experiments are often repeated with a pre-treatment of an antioxidant like N-acetyl cysteine (NAC) [3].

Other Documented Biological Activities

Beyond its prominent anticancer activity, SFB has been investigated for other therapeutic potentials:

- **Anti-inflammatory Activity:** SFB is recognized as one of the bioactive components in licorice that contributes to its traditional anti-inflammatory effects. It has been shown to suppress proinflammatory cytokine production and downregulate TLR4 expression [2] [5].
- **Neuroprotective Potential:** SFB has been identified as a peroxisome proliferator-activated receptor (PPAR γ) agonist, a mechanism through which it reduces the secretion of amyloid-beta (A β) plaques, a key pathological feature of Alzheimer's disease [3] [7].
- **Aldose Reductase Inhibition:** Early research indicates SFB can inhibit the enzyme aldose reductase and prevent sorbitol accumulation in rat lenses under high glucose conditions, suggesting a potential role in preventing diabetic complications [1].

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